

Synthesis pathways for 2-hydrazinyl-5-iodopyridine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-hydrazinyl-5-iodoPyridine

Cat. No.: B1613007

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **2-Hydrazinyl-5-iodopyridine**

Introduction

2-Hydrazinyl-5-iodopyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural arrangement, featuring a nucleophilic hydrazine moiety and a versatile iodine atom on a pyridine scaffold, makes it an invaluable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The iodine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl or alkyl groups, while the hydrazine group is a key pharmacophore and a reactive intermediate for constructing nitrogen-containing heterocycles like pyrazoles, triazoles, and indazoles.^[1]

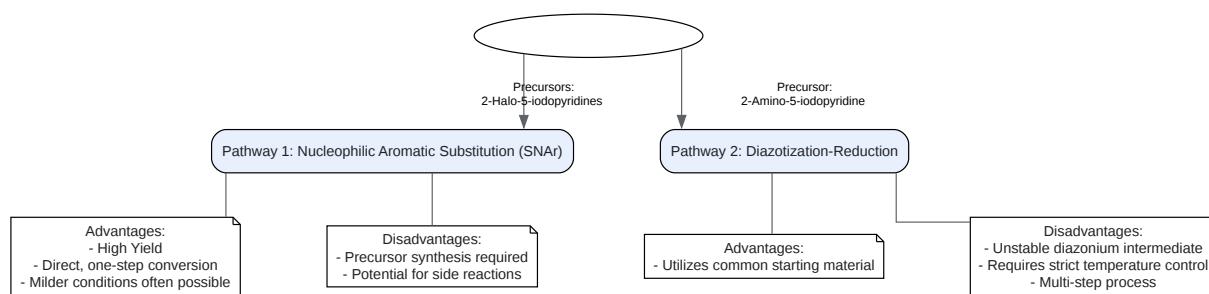
This guide provides an in-depth exploration of the primary synthetic pathways to **2-hydrazinyl-5-iodopyridine**. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, the rationale behind experimental choices, and a comparative analysis of the available routes to empower researchers in selecting and optimizing the most suitable method for their specific application, whether for small-scale discovery or large-scale manufacturing.

Physicochemical Properties and Spectroscopic Profile

Before embarking on synthesis, a thorough understanding of the target compound's properties is essential for monitoring reaction progress and verifying the final product's identity and purity.

Table 1: Physicochemical Properties of **2-Hydrazinyl-5-iodopyridine**[2]

Property	Value
CAS Number	77992-46-2
Molecular Formula	C ₅ H ₆ IN ₃
Molecular Weight	235.03 g/mol
Appearance	Off-white to yellow solid (typical)
Melting Point	Data not consistently reported; requires experimental determination.
IUPAC Name	(5-iodopyridin-2-yl)hydrazine


Spectroscopic Characterization:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the hydrazine protons. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants dictated by the substitution pattern. The NH and NH₂ protons of the hydrazine group will appear as broader signals, and their chemical shifts can be concentration and solvent-dependent.
- ¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbon atom attached to the iodine (C-5) is expected to be significantly shielded (appearing at a lower chemical shift, approx. 90-100 ppm) due to the heavy atom effect.[1] The carbon attached to the hydrazine group (C-2) will appear further downfield (approx. 155-160 ppm). [1]
- IR Spectroscopy: Key vibrational signatures include N-H stretching bands for the hydrazine group in the 3300-3500 cm⁻¹ region and characteristic aromatic C-H and C=N/C=C stretching vibrations of the pyridine ring.[1]

- Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M^+) or protonated molecular ion peak ($[M+H]^+$) corresponding to the calculated molecular weight.

Core Synthetic Strategies

The synthesis of **2-hydrazinyl-5-iodopyridine** is primarily achieved through two robust and well-established strategies. The choice between them often hinges on the availability of starting materials, scalability, and safety considerations.

[Click to download full resolution via product page](#)

Caption: Decision matrix for selecting a synthetic pathway.

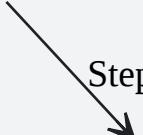
Pathway 1: Nucleophilic Aromatic Substitution (S_NAr) on Halopyridine Precursors

This is the most direct and widely employed method for synthesizing 2-hydrazinylpyridines. The strategy relies on the reaction of a 2-halopyridine with hydrazine hydrate. The electron-withdrawing nature of the pyridine ring nitrogen activates the C-2 and C-4 positions towards nucleophilic attack, making this substitution reaction favorable.

Pathway 1: SNAr Reaction

2-Halo-5-iodopyridine (X = Cl, Br) + Hydrazine Hydrate (NH₂NH₂·H₂O)

 Solvent, Heat
(e.g., Ethanol, Butanol, or neat)


2-Hydrazinyl-5-iodopyridine

Pathway 2: Diazotization-Reduction

2-Amino-5-iodopyridine + NaNO₂, HCl

 Step 1: Diazotization
(0-5 °C)

[5-Iodopyridin-2-yl]diazonium chloride + Reducing Agent (e.g., SnCl₂)

 Step 2: Reduction

2-Hydrazinyl-5-iodopyridine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-hydrazinyl-5-iodoPyridine | 77992-46-2 [smolecule.com]
- 2. 2-Hydrazinyl-5-iodopyridine | C5H6IN3 | CID 22397188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis pathways for 2-hydrazinyl-5-iodopyridine.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1613007#synthesis-pathways-for-2-hydrazinyl-5-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com